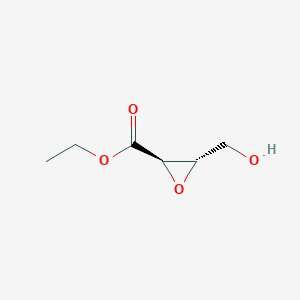
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
Wirkmechanismus
The mechanism of action of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, leading to its anti-inflammatory and anti-cancer effects. It may also interact with plant hormones, regulating their growth and development.
Biochemische Und Physiologische Effekte
Studies have shown that oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can affect various biochemical and physiological processes. In animal models, it has been shown to reduce inflammation and tumor growth. In plants, it has been shown to enhance root and shoot growth, increase chlorophyll content, and improve stress tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) in lab experiments is its relatively low toxicity compared to other chemicals. It is also readily available and can be synthesized using simple methods. However, its mechanism of action is not fully understood, and its effects may vary depending on the concentration and duration of exposure.
Zukünftige Richtungen
There are several future directions for the study of oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI). One area of research could focus on elucidating its mechanism of action, which may lead to the development of new drugs or plant growth regulators. Another area of research could explore its potential applications in other fields, such as environmental remediation or material science. Additionally, further studies could investigate the effects of different concentrations and exposure durations of the compound on various organisms and systems.
Synthesemethoden
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) can be synthesized through various methods, including the reaction of glycidol with ethyl chloroformate in the presence of a base or the reaction of ethyl chloroformate with glycidol in the presence of a tertiary amine. The purity of the compound can be improved through different purification methods, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been used as a plant growth regulator, enhancing crop yield and quality. In industry, it has been utilized as a precursor for the synthesis of various chemicals.
Eigenschaften
CAS-Nummer |
117069-18-8 |
|---|---|
Produktname |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)-(9CI) |
Molekularformel |
C6H10O4 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethyl (2R,3S)-3-(hydroxymethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O4/c1-2-9-6(8)5-4(3-7)10-5/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
JSWMMEAMKHHEDN-CRCLSJGQSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](O1)CO |
SMILES |
CCOC(=O)C1C(O1)CO |
Kanonische SMILES |
CCOC(=O)C1C(O1)CO |
Synonyme |
Oxiranecarboxylic acid, 3-(hydroxymethyl)-, ethyl ester, (2R-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



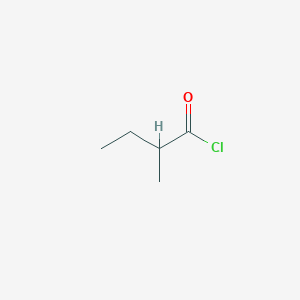
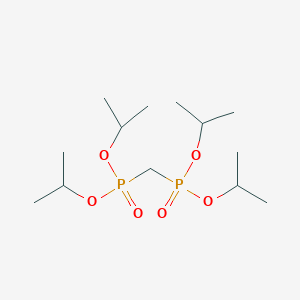
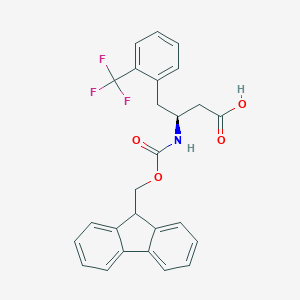
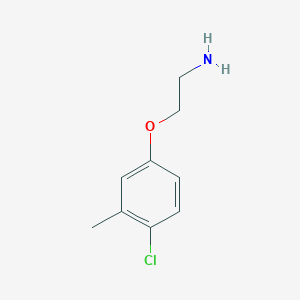

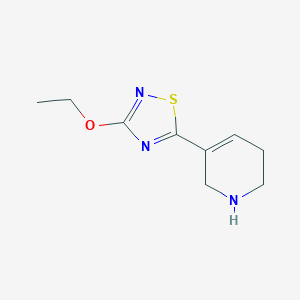
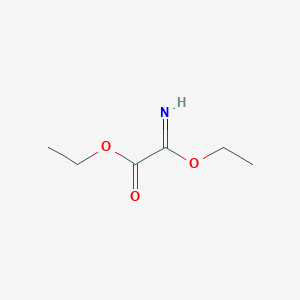
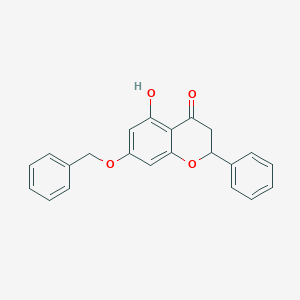
![5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine](/img/structure/B46107.png)
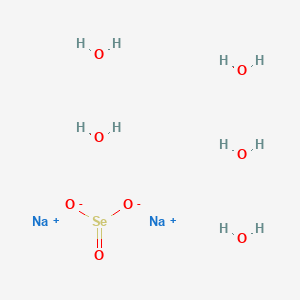
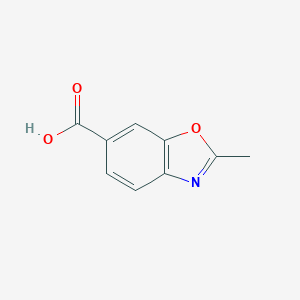
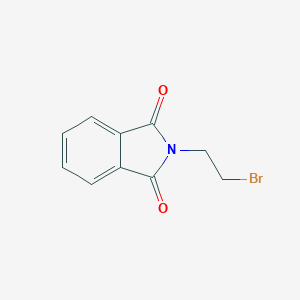
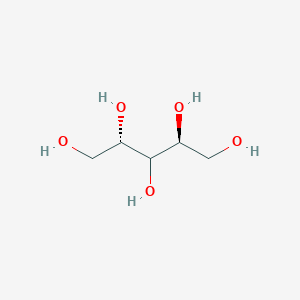
![7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B46119.png)